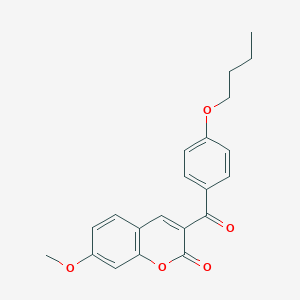

![molecular formula C20H20N4O B6463043 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one CAS No. 2549056-17-7](/img/structure/B6463043.png)

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one” is a unique chemical with the empirical formula C15H14N4 . It has been used by early discovery researchers as part of a collection of unique chemicals . It has also been evaluated as a potential green organic corrosion inhibitor .

Synthesis Analysis

The synthesis of this compound involves the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The structures of the synthesized compounds were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which can act as a hydrogen bond acceptor and donor simultaneously . The average mass of the compound is 235.284 Da, and its monoisotopic mass is 235.110947 Da .Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has also been studied for its potential to reduce the effects of corrosion on reinforcing steel in concrete .Physical And Chemical Properties Analysis

The compound exhibits several characteristic peaks in its IR spectrum, including peaks at 3134 cm-1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), and 1685 (C=O str) . Its 1H NMR spectrum in CDCl3 at 400 MHz shows signals at δ 5.26 (s, 2H, NCH2), 5.65 (s, 2H, OCH2), and 7.09–7.17 (m, 4H, 3′′-H, 4′′-H, 5′′-H, 6′′-H) .Applications De Recherche Scientifique

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one has been studied for its potential use in the synthesis of other organic compounds. This compound has been used as a catalyst in the synthesis of pyrrolidine derivatives, and it has also been used in the synthesis of 1,2,3-triazole derivatives. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the release of pro-inflammatory cytokines. This compound has also been studied for its potential to act as an antioxidant, as it has been shown to scavenge free radicals.

Mécanisme D'action

Target of Action

It is known that the anticancer activity of triazole compounds is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

It is suggested that the compound may interact with its targets through an adsorption mechanism . This interaction could result in changes in the activity of the target enzymes, potentially leading to the observed effects of the compound.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .

Result of Action

The compound has been evaluated as a potential green organic corrosion inhibitor, showing effectiveness in reducing the corrosion rate of steel rebar . In the context of biological activity, it has been suggested that the compound may have anticancer activity

Action Environment

The action of 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can be influenced by environmental factors. For example, in its role as a corrosion inhibitor, its effectiveness was assessed in a specific synthetic pore solution, suggesting that the compound’s action, efficacy, and stability may vary depending on the chemical environment .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one in laboratory experiments has several advantages. This compound is highly soluble in water, making it easy to work with in the lab. Additionally, this compound is relatively stable, making it suitable for long-term storage. Furthermore, this compound is relatively inexpensive, making it an economical choice for laboratory experiments.

However, there are some limitations to the use of this compound in laboratory experiments. This compound has a limited solubility in organic solvents, making it difficult to work with in certain types of experiments. Additionally, this compound is not very stable in the presence of light and heat, making it unsuitable for certain types of experiments.

Orientations Futures

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one has potential applications in the fields of organic synthesis, drug design, and drug delivery. Further research is needed to explore the potential of this compound as an anti-inflammatory agent, as well as its potential to act as an antioxidant. Additionally, further research is needed to explore the potential of this compound as a catalyst in organic synthesis. Finally, further research is needed to explore the potential of this compound for use in drug delivery systems.

Méthodes De Synthèse

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can be synthesized using a variety of methods. One method involves the condensation of 4-phenyl-1H-1,2,3-triazole with benzyl bromide in the presence of sodium hydroxide. This reaction yields this compound as the major product. Other methods of synthesis include the condensation of 4-phenyl-1H-1,2,3-triazole with benzaldehyde in the presence of a base, the condensation of 4-phenyl-1H-1,2,3-triazole with 4-methylpyrrolidine in the presence of a base, and the condensation of 4-phenyl-1H-1,2,3-triazole with 4-methylpyrrolidine in the presence of a base.

Propriétés

IUPAC Name |

1-benzyl-4-[(4-phenyltriazol-1-yl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20-11-17(13-23(20)12-16-7-3-1-4-8-16)14-24-15-19(21-22-24)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYYQGIGZFFMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462969.png)

![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)

![4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B6463005.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)

![1-benzyl-N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6463010.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463026.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6463035.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B6463044.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6463050.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463055.png)